4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a t-butylsulfamoylphenyl substituent
Preparation Methods
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of benzoic acid derivatives followed by sulfonation and subsequent introduction of the t-butyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of 4-(4-t-Butylsulfamoylphenyl)-2-aminobenzoic acid.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the t-butylsulfamoylphenyl moiety can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid include other nitrobenzoic acid derivatives and sulfonamide-containing molecules. Compared to these compounds, this compound is unique due to the presence of both the nitro and t-butylsulfamoyl groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-Nitrobenzoic acid
- 4-t-Butylsulfonamide
- 2-Nitrobenzoic acid derivatives
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(10-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSCBWAPQQGSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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